molecular formula C21H29FN2O5S B11210490 N-{[trans-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)cyclohexyl]methyl}-4-fluorobenzenesulfonamide

N-{[trans-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)cyclohexyl]methyl}-4-fluorobenzenesulfonamide

Cat. No.: B11210490
M. Wt: 440.5 g/mol
InChI Key: PDSKMGFVNPQXRQ-UHFFFAOYSA-N
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Description

N-[(4-{1,4-DIOXA-8-AZASPIRO[45]DECANE-8-CARBONYL}CYCLOHEXYL)METHYL]-4-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a spirocyclic system, a fluorobenzene moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}CYCLOHEXYL)METHYL]-4-FLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the spirocyclic intermediate. The key steps include:

    Formation of the Spirocyclic Intermediate: This involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with appropriate reagents to form the spirocyclic core.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a series of reactions, including alkylation and acylation.

    Introduction of the Fluorobenzene Moiety: The fluorobenzene group is attached via nucleophilic substitution reactions.

    Formation of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}CYCLOHEXYL)METHYL]-4-FLUOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorobenzene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}CYCLOHEXYL)METHYL]-4-FLUOROBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}CYCLOHEXYL)METHYL]-4-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A key intermediate in the synthesis of the target compound.

    4-Piperidone ethylene acetal: Another spirocyclic compound with similar structural features.

    1,7-Dioxaspiro[5.5]undecane: A related spirocyclic compound with different ring sizes.

Uniqueness

N-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}CYCLOHEXYL)METHYL]-4-FLUOROBENZENE-1-SULFONAMIDE is unique due to its combination of a spirocyclic system, a fluorobenzene moiety, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H29FN2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)cyclohexyl]methyl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C21H29FN2O5S/c22-18-5-7-19(8-6-18)30(26,27)23-15-16-1-3-17(4-2-16)20(25)24-11-9-21(10-12-24)28-13-14-29-21/h5-8,16-17,23H,1-4,9-15H2

InChI Key

PDSKMGFVNPQXRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNS(=O)(=O)C2=CC=C(C=C2)F)C(=O)N3CCC4(CC3)OCCO4

Origin of Product

United States

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